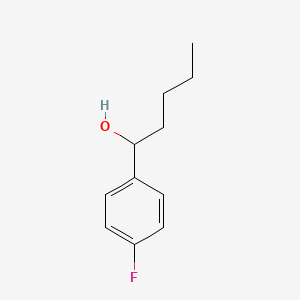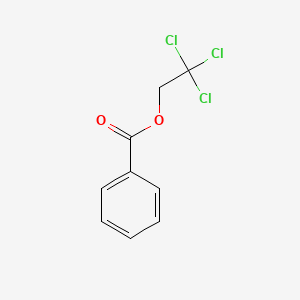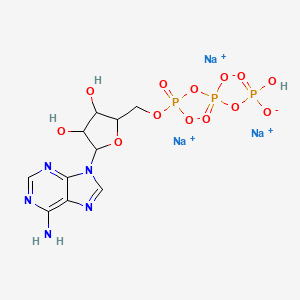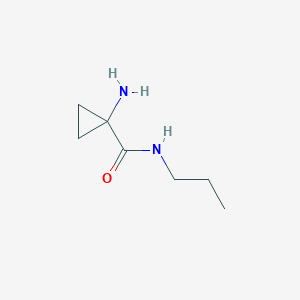![molecular formula C15H13FO2 B12082330 2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
2-[2-(3-Fluorophenyl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.
Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.
Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.
Aplicaciones Científicas De Investigación
2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
- 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
- 2-[2-(3-Methylphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.
Propiedades
Fórmula molecular |
C15H13FO2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
2-[2-(3-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18) |
Clave InChI |
TVIAPJHBTMIHJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)




![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)


![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



